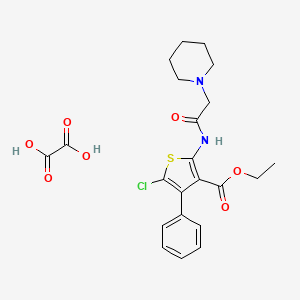

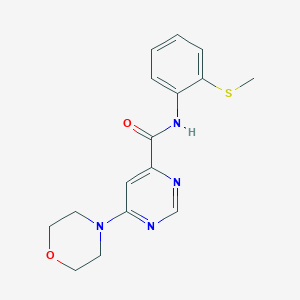

N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

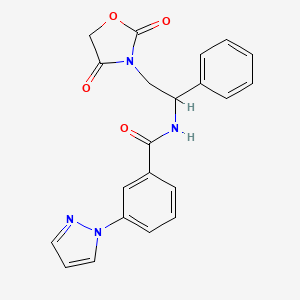

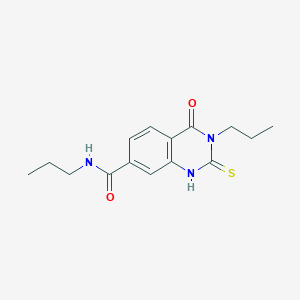

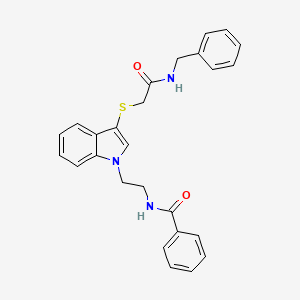

The synthesis of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide and related compounds involves multiple steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of various 4-morpholino-pyrimidine derivatives has been achieved by condensing different isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . These synthetic routes are crucial for the development of compounds with potential biological activities, as they allow for the introduction of various substituents that can influence the compounds' properties and activities .

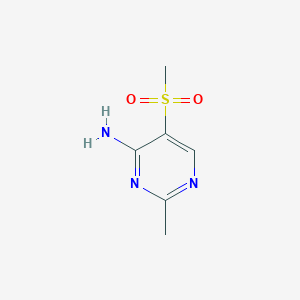

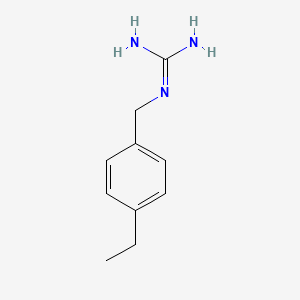

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as by single-crystal X-ray diffraction . The crystal structures often reveal that the molecules are stabilized in the solid state by hydrogen bonding, and the molecular geometries obtained from X-ray diffraction are consistent with those optimized using Density Functional Theory (DFT) calculations . These analyses are essential for confirming the identity of the synthesized compounds and for understanding their three-dimensional arrangements, which can affect their biological activities.

Chemical Reactions Analysis

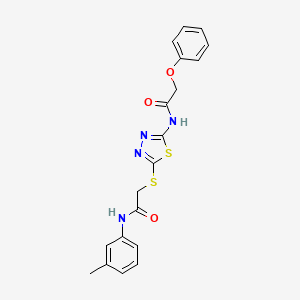

The synthesized compounds, including those related to N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide, can undergo further chemical reactions. For example, the reaction of thiadiazolo-pyrimidine derivatives with morpholine has been explored to produce new compounds with potential antibacterial properties . The ability to engage in further chemical transformations is important for the modification and optimization of these molecules for various applications, including drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures and the nature of their substituents. The introduction of different functional groups, such as methylthio, trifluoromethyl, and methoxy groups, can significantly affect the compounds' solubility, stability, and reactivity . These properties are critical for the compounds' biological activities and their potential as therapeutic agents. The antimicrobial activity screening, for example, has shown that some of these compounds exhibit significant activity against various strains of bacteria and fungi, with activities surpassing those of reference drugs in some cases .

Applications De Recherche Scientifique

Analytical Methods in Antioxidant Research

The study of antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, employs various critical tests to determine antioxidant activity. Methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, alongside electron transfer tests such as CUPRAC and FRAP, are pivotal. These assays, leveraging chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Such methodologies could be relevant when studying the antioxidant potential of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide or related compounds (I. Munteanu & C. Apetrei, 2021).

Chemical and Biochemical Insights

Understanding the role of lipids and carbohydrates in the formation and fate of processing-related food toxicants like PhIP offers a comprehensive view of carbonyl chemistry in foods. This insight is crucial for identifying potential health risks and mechanisms of formation, which could parallel investigations into the metabolic pathways and interactions of complex organic compounds, including N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide (R. Zamora & F. Hidalgo, 2015).

Radical Cyclizations in Organic Synthesis

Research on radical cyclizations for constructing carbo- and heterocyclic compounds, including the control of regiochemistry, is pivotal in organic synthesis. This technique's ability to produce compounds under different conditions (e.g., temperature affecting cyclization course) is vital for creating physiologically active materials. Such methodologies might be instrumental in synthesizing and studying N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide for potential applications (H. Ishibashi & O. Tamura, 2004).

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSPTQUKZXGVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)